1-N-Dodecyl-2-phenylbenzimidazole
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Overview
Description
1-N-Dodecyl-2-phenylbenzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse range of biological and chemical applications Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Dodecyl-2-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation with dodecyl bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 1-N-Dodecyl-2-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl or phenyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups
Scientific Research Applications
1-N-Dodecyl-2-phenylbenzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antifungal, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers and optical sensors .
Mechanism of Action
The mechanism of action of 1-N-Dodecyl-2-phenylbenzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Lacks the dodecyl group, resulting in different chemical properties and applications.
1-N-Dodecylbenzimidazole:
2-(4-Fluorobenzyl)-1H-benzimidazole: Contains a fluorobenzyl group instead of a phenyl group, leading to different pharmacological properties
Uniqueness: 1-N-Dodecyl-2-phenylbenzimidazole is unique due to the presence of both the dodecyl and phenyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This dual substitution pattern contributes to its diverse range of applications and potential as a multifunctional compound .
Properties
Molecular Formula |
C25H34N2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-dodecyl-2-phenylbenzimidazole |
InChI |
InChI=1S/C25H34N2/c1-2-3-4-5-6-7-8-9-10-16-21-27-24-20-15-14-19-23(24)26-25(27)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3 |
InChI Key |
TUYUDXFOYHYVOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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